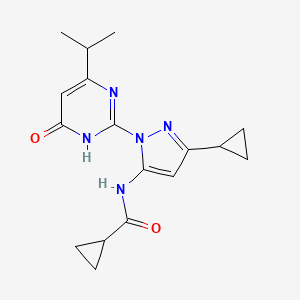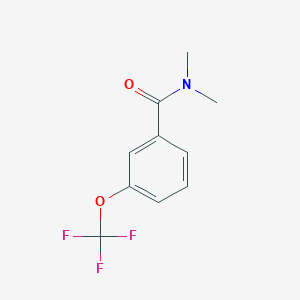
tert-Butyl 1-oxo-3H-isoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 1-oxo-3H-isoindole-2-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 261.3 g/mol. In
Aplicaciones Científicas De Investigación
1. Synthesis and Molecular Analysis
tert-Butyl 1-oxo-3H-isoindole-2-carboxylate and its derivatives are explored in various synthesis processes. For instance, its synthesis and molecular structure were examined through methods like intramolecular lactonization, NMR spectroscopy, and high-resolution mass spectrometry (Moriguchi et al., 2014).
2. Diels-Alder Reactions
This compound is also utilized in Diels-Alder reactions, a key synthetic method in organic chemistry. Research has highlighted its role in the preparation and reaction of certain amido substituted furans (Padwa et al., 2003).
3. Pharmaceutical Intermediate Synthesis
An efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, which are significant for pharmacological activities, has been developed using isoindole as a key intermediate (Bahekar et al., 2017).
4. Crystal Structure Studies
X-ray studies have been conducted on derivatives of this compound, providing insights into their crystal structure and molecular packing (Didierjean et al., 2004).
5. Vibrational Spectroscopy Analysis
Vibrational spectroscopy, alongside ab initio and density functional theory analysis, has been used to study the structure of derivatives of this compound, offering deep insights into its molecular structure and frequencies (Arslan et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-Butyl 1-oxo-3H-isoindole-2-carboxylate is a complex organic compound. It is known that isoindole derivatives are prevalent moieties in selected alkaloids , which suggests that they may interact with a variety of biological targets.
Mode of Action
Indole derivatives, which are structurally similar to isoindole derivatives, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Propiedades
IUPAC Name |
tert-butyl 3-oxo-1H-isoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRVYNFBPKVLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)
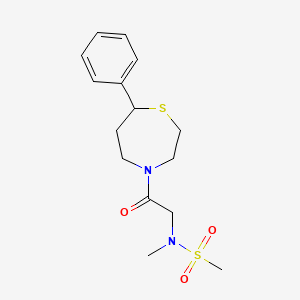
![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)
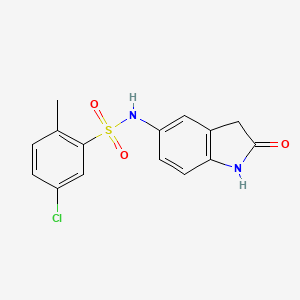
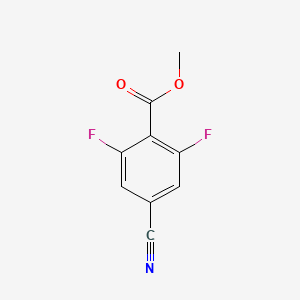
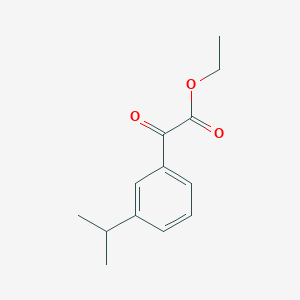
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

